Haloperidol-1-hydroxy-2/'-D-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Haloperidol-1-hydroxy-2/'-D-glucuronide is a metabolite of the antipsychotic drug Haloperidol. It is formed through the glucuronidation process, where a glucuronic acid molecule is attached to Haloperidol. This compound is significant in the pharmacokinetics and metabolic pathways of Haloperidol, contributing to its excretion and overall pharmacological profile .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Haloperidol-1-hydroxy-2/'-D-glucuronide involves the enzymatic glucuronidation of Haloperidol. This process typically occurs in the liver, where the enzyme uridine diphosphate-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid from uridine diphosphate-glucuronic acid (UDPGA) to Haloperidol .
Industrial Production Methods
Industrial production of this compound is not commonly practiced as it is primarily a metabolic product. the production of Haloperidol itself involves the chemical synthesis of the parent compound, followed by its metabolic conversion in biological systems .
Análisis De Reacciones Químicas
Types of Reactions
Haloperidol-1-hydroxy-2/'-D-glucuronide primarily undergoes metabolic reactions, including:
Oxidation: Conversion back to Haloperidol through enzymatic oxidation.
Reduction: Reduction to other metabolites, although less common.
Substitution: Not typically involved in substitution reactions due to its stable glucuronide structure.
Common Reagents and Conditions
Oxidation: Enzymes such as cytochrome P450 oxidases.
Reduction: Enzymes like carbonyl reductase.
Glucuronidation: Uridine diphosphate-glucuronosyltransferase (UGT) and uridine diphosphate-glucuronic acid (UDPGA).
Major Products
Haloperidol: Through back-oxidation.
Other Metabolites: Resulting from minor reduction pathways.
Aplicaciones Científicas De Investigación
Haloperidol-1-hydroxy-2/'-D-glucuronide is primarily studied in the context of pharmacokinetics and drug metabolism. Its applications include:
Pharmacokinetic Studies: Understanding the metabolism and excretion of Haloperidol.
Toxicology: Assessing the safety and potential side effects of Haloperidol.
Drug Development: Informing the design of new antipsychotic drugs with improved metabolic profiles.
Mecanismo De Acción
Haloperidol-1-hydroxy-2/'-D-glucuronide itself does not exert significant pharmacological effects. its parent compound, Haloperidol, acts by nonselectively blocking postsynaptic dopaminergic D2 receptors in the brain. This antagonism reduces the effects of dopamine, which is implicated in conditions like schizophrenia and psychosis.
Comparación Con Compuestos Similares
Similar Compounds
Haloperidol: The parent compound.
Reduced Haloperidol: Another metabolite formed through reduction.
Haloperidol Pyridinium Metabolite: Formed through oxidation.
Uniqueness
Haloperidol-1-hydroxy-2/'-D-glucuronide is unique due to its role in the glucuronidation pathway, which is a major route for the excretion of Haloperidol. This distinguishes it from other metabolites that may undergo different metabolic processes .
Propiedades
{ "Design of the Synthesis Pathway": "The synthesis pathway for Haloperidol-1-hydroxy-2/'-D-glucuronide involves the glucuronidation of Haloperidol, which is a well-known antipsychotic drug. The hydroxyl group at position 1 of Haloperidol is selectively oxidized to form a carboxylic acid group. The carboxylic acid group is then activated using a coupling reagent, such as EDC, to form an intermediate that can react with D-glucuronic acid. The resulting Haloperidol-1-hydroxy-2/'-D-glucuronide can be purified using standard methods such as column chromatography or preparative HPLC." "Starting Materials": ["Haloperidol", "D-glucuronic acid", EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-dimethylaminopyridine), DMF (N,N-dimethylformamide), THF (tetrahydrofuran), DIPEA (diisopropylethylamine), NaHCO3 (sodium bicarbonate), NaCl (sodium chloride), EtOAc (ethyl acetate), H2O (water)"] "Reaction": [ "Step 1: Oxidation of Haloperidol at position 1 using a suitable oxidizing agent such as NaIO4 or PCC to form the corresponding carboxylic acid.", "Step 2: Activation of the carboxylic acid group using a coupling reagent such as EDC and DMAP in DMF or THF to form an intermediate.", "Step 3: Addition of D-glucuronic acid to the intermediate in the presence of DIPEA and NaHCO3 to form Haloperidol-1-hydroxy-2/'-D-glucuronide.", "Step 4: Purification of the product using standard methods such as column chromatography or preparative HPLC." ] } | |
Número CAS |
100442-86-2 |
Fórmula molecular |
C27H33ClFNO9 |
Peso molecular |
570.007 |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[2-[4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-hydroxybutyl]-5-fluorophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H33ClFNO9/c28-16-5-3-15(4-6-16)27(37)9-12-30(13-10-27)11-1-2-19(31)18-8-7-17(29)14-20(18)38-26-23(34)21(32)22(33)24(39-26)25(35)36/h3-8,14,19,21-24,26,31-34,37H,1-2,9-13H2,(H,35,36)/t19?,21-,22-,23+,24-,26+/m0/s1 |
Clave InChI |
BMEZYYSQKUDMEQ-UYBBYXDNSA-N |
SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=C(C=C(C=C3)F)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.